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Compound of Interest

Compound Name: 1-Propoxyhexane

Cat. No.: B12280008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
propoxyhexane (C₉H₂₀O), a common ether used in various chemical applications. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 1-propoxyhexane.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.38 Triplet 2H
-O-CH₂-CH₂-CH₂-

CH₂-CH₂-CH₃

~3.31 Triplet 2H -O-CH₂-CH₂-CH₃

~1.57 Quintet 2H -O-CH₂-CH₂-CH₃

~1.52 Quintet 2H
-O-CH₂-CH₂-CH₂-

CH₂-CH₂-CH₃

~1.32 Sextet 2H
-O-CH₂-CH₂-CH₂-

CH₂-CH₂-CH₃

~1.29 Sextet 2H
-O-CH₂-CH₂-CH₂-

CH₂-CH₂-CH₃

~0.91 Triplet 3H -O-CH₂-CH₂-CH₃

~0.89 Triplet 3H
-O-CH₂-CH₂-CH₂-

CH₂-CH₂-CH₃

Note: Predicted data is based on computational models and may vary slightly from

experimental values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Assignment

~72.9 -O-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃

~71.0 -O-CH₂-CH₂-CH₃

~31.8 -O-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃

~29.8 -O-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃

~25.9 -O-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃

~23.1 -O-CH₂-CH₂-CH₃

~22.6 -O-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃

~14.1 -O-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃

~10.6 -O-CH₂-CH₂-CH₃

Note: Predicted data is based on computational models and may vary slightly from

experimental values.

Table 3: Infrared (IR) Spectroscopy Peak Assignments
Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong C-H stretch (alkane)

1465 Medium -CH₂- bend (alkane)

1375 Medium -CH₃ bend (alkane)

~1100 Strong C-O-C stretch (ether)

Table 4: Mass Spectrometry Data
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m/z Relative Intensity Possible Fragment

43 High [CH₃CH₂CH₂]⁺

41 High [CH₂=CH-CH₂]⁺

85 Medium [CH₃(CH₂)₄CH₂]⁺

144 Low [M]⁺ (Molecular Ion)

Note: Fragmentation data obtained from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-propoxyhexane is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The

solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a

high-field NMR spectrometer. For ¹H NMR, standard pulse sequences are used to obtain the

spectrum, with attention to resolution to accurately determine coupling constants. For ¹³C NMR,

a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for

each unique carbon atom.

Infrared (IR) Spectroscopy
For a liquid sample like 1-propoxyhexane, the spectrum is typically recorded "neat," meaning

without a solvent. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr)

to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer.

A background spectrum of the clean, empty salt plates is recorded first and automatically

subtracted from the sample spectrum to ensure that atmospheric and instrumental absorptions

are removed.

Mass Spectrometry (MS)
The mass spectrum of 1-propoxyhexane is typically obtained using a Gas Chromatography-

Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile solvent is
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injected into the GC, where it is vaporized and separated from any impurities. The separated 1-
propoxyhexane then enters the mass spectrometer, where it is ionized, commonly by electron

impact (EI). The resulting molecular ion and its fragments are then separated by their mass-to-

charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data for a chemical compound like 1-propoxyhexane.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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